molecular formula C16H14N2O3S B8447515 3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide

3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B8447515
M. Wt: 314.4 g/mol
InChI Key: ISMOOZIGPNEZLA-UHFFFAOYSA-N
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Description

3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl hydrazide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfonic acid or sulfonyl hydrazide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of zinc proteases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-quinolin-8-yl-benzenesulfonamide
  • N-(quinolin-8-yl)biphenyl-4-sulfonamide
  • 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide

Uniqueness

3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

3-methoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O3S/c1-21-13-7-3-8-14(11-13)22(19,20)18-15-9-2-5-12-6-4-10-17-16(12)15/h2-11,18H,1H3

InChI Key

ISMOOZIGPNEZLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (200 mg, 1.38 mmol), 3-methoxybenzenesulfonyl chloride (260 mg, 1.3 mmol) and DMAP (cat.) gave the title compound (250 mg, 56%) after purification by column chromatography with DCM as the eluent.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
56%

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